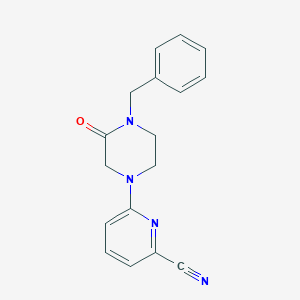![molecular formula C21H15N3O3S B12266463 N-(2H-1,3-Benzodioxol-5-YL)-2-[(3-cyano-6-phenylpyridin-2-YL)sulfanyl]acetamide](/img/structure/B12266463.png)
N-(2H-1,3-Benzodioxol-5-YL)-2-[(3-cyano-6-phenylpyridin-2-YL)sulfanyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2H-1,3-Benzodioxol-5-YL)-2-[(3-cyano-6-phenylpyridin-2-YL)sulfanyl]acetamide is a complex organic compound that features a benzodioxole ring, a pyridine ring, and a sulfanylacetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-Benzodioxol-5-YL)-2-[(3-cyano-6-phenylpyridin-2-YL)sulfanyl]acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Pyridine Ring: The pyridine ring can be synthesized via Hantzsch pyridine synthesis or other methods.
Coupling Reactions: The benzodioxole and pyridine intermediates are coupled using a suitable linker, such as a sulfanylacetamide group, under specific conditions (e.g., using a base like triethylamine in a solvent like dichloromethane).
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions could target the cyano group, converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted aromatic compounds.
Applications De Recherche Scientifique
N-(2H-1,3-Benzodioxol-5-YL)-2-[(3-cyano-6-phenylpyridin-2-YL)sulfanyl]acetamide may have applications in:
Medicinal Chemistry: Potential as an anti-cancer, anti-inflammatory, or antimicrobial agent.
Biological Studies: Used as a probe to study biological pathways.
Industrial Chemistry: Intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action would depend on the specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets could include kinases, proteases, or other enzymes involved in disease pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2H-1,3-Benzodioxol-5-YL)-2-[(3-cyano-6-phenylpyridin-2-YL)sulfanyl]acetamide: can be compared with other benzodioxole or pyridine derivatives.
Unique Features: The combination of benzodioxole and pyridine rings with a sulfanylacetamide linker is unique, potentially offering distinct biological activities.
List of Similar Compounds
Benzodioxole Derivatives: Piperonyl butoxide, safrole.
Pyridine Derivatives: Nicotine, pyridoxine (vitamin B6).
Propriétés
Formule moléculaire |
C21H15N3O3S |
|---|---|
Poids moléculaire |
389.4 g/mol |
Nom IUPAC |
N-(1,3-benzodioxol-5-yl)-2-(3-cyano-6-phenylpyridin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C21H15N3O3S/c22-11-15-6-8-17(14-4-2-1-3-5-14)24-21(15)28-12-20(25)23-16-7-9-18-19(10-16)27-13-26-18/h1-10H,12-13H2,(H,23,25) |
Clé InChI |
KOYQMHIOFQTMSD-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=C(C=CC(=N3)C4=CC=CC=C4)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine-3-carbonyl}thiomorpholine](/img/structure/B12266383.png)
![2-[(6-Chloro-2-hydroxy-4-phenylquinolin-3-yl)sulfanyl]-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B12266386.png)
![2-{4-[(2-fluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine](/img/structure/B12266394.png)
![N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-6-methoxy-N-methylpyrimidin-4-amine](/img/structure/B12266395.png)
![2-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12266407.png)
![4-{4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl}-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12266409.png)
![4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}thieno[3,2-c]pyridine](/img/structure/B12266413.png)
![N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12266418.png)
![N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-(pyridin-2-yl)azetidin-3-amine](/img/structure/B12266426.png)
![N,5-dimethyl-N-{1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-3-yl}pyrimidin-2-amine](/img/structure/B12266431.png)

![1-(Azepan-1-yl)-2-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B12266452.png)
![N-cyclopropyl-4-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}morpholine-2-carboxamide](/img/structure/B12266454.png)

